molecular formula C10H13F2N B2628551 [2-(2,4-Difluorophenyl)propyl](methyl)amine CAS No. 1368462-69-4

[2-(2,4-Difluorophenyl)propyl](methyl)amine

Cat. No.: B2628551
CAS No.: 1368462-69-4
M. Wt: 185.218
InChI Key: JUMXCTBFUADEQE-UHFFFAOYSA-N
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Description

[2-(2,4-Difluorophenyl)propyl](methyl)amine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.218. The purity is usually 95%.
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Scientific Research Applications

Hole Transporting and Emitting Materials

A novel compound featuring the 2,4-difluorophenyl-functionalized triphenylamine structure has been synthesized and utilized as hole-injecting/hole-transporting layers (HTL/HIL) in organic light-emitting devices (OLEDs). This compound, due to the incorporation of strong electron-withdrawing fluorinated substituents, exhibits improved performance in OLEDs, including enhanced current efficiency and luminance. The introduction of fluorinated substituents has been shown to effectively modulate holes mobility, balancing the injected carriers in the devices and leading to superior device performance (Li et al., 2012).

Photopolymerization Initiators

Research into nitroxide-mediated photopolymerization (NMP) has identified a new class of compounds with the potential to act as photoiniters. These compounds, bearing chromophore groups directly linked to the aminoxyl function, exhibit significant potential in initiating polymerization under UV irradiation. Their photochemical properties allow for the generation of radicals necessary for polymerization, offering a pathway for the development of novel photopolymerization processes (Guillaneuf et al., 2010).

Synthesis and Biological Activity

The synthesis and evaluation of thiazol-2-amine derivatives, incorporating the 2,4-difluorophenyl unit alongside the 1H-1,2,4-triazole moiety, have been reported. These compounds display varied antifungal and plant growth-regulatory activities, highlighting the utility of the 2,4-difluorophenyl motif in the development of new agricultural and pharmaceutical agents (Liu et al., 2011).

CO2 Capture

Amine-based solvents, notably 2-amino-2-methylpropanol (AMP), are under investigation for their efficiency in carbon dioxide capture. Comparative studies with conventional solvents like monoethanolamine (MEA) suggest that AMP could offer reduced energy requirements and solvent consumption in CO2 capture processes, underscoring the potential of amine-based solvents in addressing environmental concerns (Hüser et al., 2017).

Advanced Material Science

The development of fluorinated polyimides from novel diamine monomers, including the 2,4-difluorophenyl motif, has been explored. These materials exhibit remarkable solubility in organic solvents, low dielectric constants, and excellent thermal stability. Their properties are advantageous for applications in electronics and optoelectronics, where materials with specific electrical and thermal characteristics are required (Chung & Hsiao, 2008).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13-2)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMXCTBFUADEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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